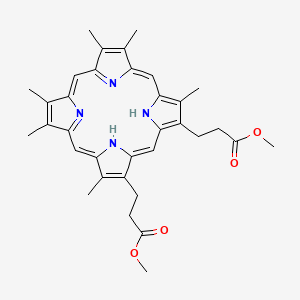
2,4-Dimethyl deuteroporphyrin IX dimethyl ester
Overview
Description
2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, a type of porphyrin compound. Porphyrins are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Mechanism of Action
Target of Action
It is known to be an ester derivative of the fecal porphyrin deuteroporphyrin ix , which is found in patients with endemic chronic arsenic poisoning .
Biochemical Pathways
It is known to be a derivative of Deuteroporphyrin IX, suggesting a potential involvement in porphyrin metabolism .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Action Environment
It is generally recommended to store the compound at room temperature and protect it from light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester typically involves multiple steps, including the formation of the deuteroporphyrin core and subsequent esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve the use of catalysts to speed up the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties.
Scientific Research Applications
2,4-Dimethyl deuteroporphyrin IX dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other porphyrin derivatives and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to heme biosynthesis and porphyrin metabolism.
Industry: The compound is employed in the development of sensors and catalysts due to its unique optical and electronic properties.
Comparison with Similar Compounds
Protoporphyrin IX
Coproporphyrin III
Uroporphyrin III
Hemoporphyrin
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXSODSPUXHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407574 | |
| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32464-39-4 | |
| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















